molecular formula C20H23N5O4 B6504078 2-(4-ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide CAS No. 1396711-34-4

2-(4-ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide

Cat. No.: B6504078
CAS No.: 1396711-34-4
M. Wt: 397.4 g/mol
InChI Key: NKJHMNXGXCSHAH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide is a synthetic acetamide derivative featuring a tetrazole ring system substituted with a 2-methoxyethyl group and linked to a 4-ethoxyphenylacetamide moiety. This compound is structurally characterized by:

  • Substituents: A 2-methoxyethyl group at the tetrazole’s N4 position and a 4-ethoxyphenylacetamide group attached via a phenyl spacer. These substituents enhance lipophilicity and influence pharmacokinetic properties .
  • Synthetic pathway: Likely synthesized via sequential acylation, protection/deprotection (e.g., trityl groups), and coupling reactions, as evidenced by analogous routes in related acetamide derivatives .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-3-29-18-10-4-15(5-11-18)14-19(26)21-16-6-8-17(9-7-16)25-20(27)24(22-23-25)12-13-28-2/h4-11H,3,12-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJHMNXGXCSHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide (CAS Number: 1396711-34-4) is a synthetic organic molecule with potential therapeutic applications. Its structure includes a tetrazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5O4C_{20}H_{23}N_{5}O_{4}, with a molecular weight of 397.4 g/mol. The compound features an ethoxyphenyl group and a tetrazole derivative, which contribute to its pharmacological properties.

PropertyValue
Molecular Formula C₁₈H₂₃N₅O₄
Molecular Weight 397.4 g/mol
CAS Number 1396711-34-4

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor for specific enzymatic pathways involved in cell proliferation and inflammation.

Key Mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown activity against DHFR, which is crucial in folate metabolism and DNA synthesis.
  • Modulation of Cell Signaling Pathways : The presence of the tetrazole ring may influence signaling pathways related to cancer cell growth and survival.

Anticancer Activity

Recent studies have indicated that derivatives of tetrazoles exhibit significant anticancer properties. For instance, compounds structurally related to our target have been shown to induce apoptosis in various cancer cell lines.

Case Study : A study published in MDPI evaluated similar tetrazole derivatives and reported IC50 values indicating potent cytotoxic effects against melanoma and breast cancer cells .

Anti-inflammatory Effects

Research indicates that compounds containing ethoxy and phenyl groups can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study : In an experimental model of inflammation, related compounds reduced levels of TNF-alpha and IL-6, suggesting a potential pathway for therapeutic use in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests moderate absorption with potential for bioavailability enhancement through structural modifications. Further studies are required to determine the specific pharmacokinetics of 2-(4-ethoxyphenyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}acetamide.

Comparison with Similar Compounds

Key Findings :

  • Compared to anti-exudative triazole derivatives (e.g., ), the target lacks sulfanyl groups critical for COX-2 binding.
  • Structural parallels to opioid-active tetrazoles (e.g., Alfentanil derivatives ) imply possible neurological applications, though further testing is required.

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